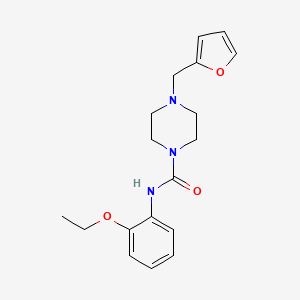
N-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan-2-ylmethyl Group: This can be achieved by reacting the piperazine derivative with furan-2-carbaldehyde in the presence of a reducing agent.
Attachment of the N-(2-ethoxyphenyl) Group: This step involves the reaction of the intermediate with 2-ethoxyphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)piperazine-1-carboxamide: Lacks the furan-2-ylmethyl group.
4-(furan-2-ylmethyl)piperazine-1-carboxamide: Lacks the N-(2-ethoxyphenyl) group.
N-(2-methoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
N-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both the ethoxyphenyl and furan-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-23-17-8-4-3-7-16(17)19-18(22)21-11-9-20(10-12-21)14-15-6-5-13-24-15/h3-8,13H,2,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCRSHSXJMTARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B5316528.png)
![ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide](/img/structure/B5316543.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![3-[(2-Fluorophenyl)methoxy]benzamide](/img/structure/B5316558.png)
![4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide](/img/structure/B5316565.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)
![2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE](/img/structure/B5316602.png)
![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)
![2-CHLORO-4-FLUOROBENZYL [4-ETHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B5316616.png)
![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)
